molecular formula C12H17FN2O B2646928 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol CAS No. 958827-59-3

2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Cat. No.: B2646928
CAS No.: 958827-59-3
M. Wt: 224.279
InChI Key: SHOJFVWBAXHOEC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol is a chemical compound of significant interest in medicinal chemistry and pharmacology research, particularly due to its piperazine core. The piperazine ring is a privileged scaffold in drug discovery, found in numerous biologically active molecules . This compound serves as a versatile building block for developing novel therapeutic agents. Research Applications and Value: Neuroscience Research: Structural analogs of this compound, featuring the 4-fluorophenyl piperazine motif, are investigated as potential therapeutics for central nervous system disorders. Research on similar molecules has shown promise as atypical dopamine transporter (DAT) inhibitors . Such inhibitors are being explored for their potential in managing psychostimulant use disorders, as they may reduce drug-seeking behavior without exhibiting significant stimulant properties themselves . Oncology and Diagnostic Agent Development: Piperazine-based compounds are actively studied for targeting cancer-related receptors. For instance, recent research has developed piperazine-containing molecules as high-affinity ligands for the sigma-1 receptor (σ1R), which is overexpressed in various cancers including glioma and melanoma . These compounds can be radiolabeled for use as positron emission tomography (PET) radiotracers, such as [18F]FEt-PPZ, for imaging tumors . The structural features of this compound make it a potential precursor or intermediate in the synthesis of such diagnostic agents. Chemical Structure: The molecule consists of a piperazine ring—a feature present in over 85% of FDA-approved pharmaceuticals —linked to a 4-fluorophenyl group and an ethanol functional group. This structure allows for diverse interactions with biological targets, including hydrogen bonding and π-stacking, and provides a handle for further synthetic modification to create derivatives for structure-activity relationship (SAR) studies . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-piperazin-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)12(9-16)15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOJFVWBAXHOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CO)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with piperazine under specific conditions. The reaction may proceed through the formation of an intermediate Schiff base, which is then reduced to yield the final product. Common reagents used in this synthesis include reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions may target the fluorophenyl group or the piperazine ring, leading to various reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde derivatives, while substitution reactions can produce a range of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, potentially as a ligand for receptors.

    Medicine: Investigated for its pharmacological properties, possibly as a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol would depend on its specific biological target. Typically, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels. The fluorophenyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Structural Variations and Implications

  • Piperazine Substituents: The target compound’s piperazine is unsubstituted, whereas analogs in feature benzyl, 4-methylbenzyl, and 4-chlorobenzyl groups. ’s compound replaces ethanol with a ketone (ethan-1-one), reducing hydrogen-bonding capacity but increasing electrophilicity .
  • Aryl Group Modifications: Replacement of 4-fluorophenyl with 4-chlorophenyl () introduces a heavier halogen, increasing molecular weight and lipophilicity. Chlorine’s larger atomic radius may sterically hinder interactions compared to fluorine . Thiazole () and quinolinyl-pyrimidine () extensions add aromatic systems, likely enhancing π-π stacking with biological targets .

Biological Activity

2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol, also known by its CAS number 958827-59-3, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine ring attached to an ethan-1-ol moiety with a fluorophenyl group. Its molecular formula is C12H17FN2O, and it has a molecular weight of 224.28 g/mol .

PropertyValue
Molecular FormulaC12H17FN2O
Molecular Weight224.28 g/mol
CAS Number958827-59-3
IUPAC Name2-(4-fluorophenyl)-2-(piperazin-1-yl)ethanol
LogP3.4008

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorophenyl group enhances the compound's binding affinity to these targets, leading to modulation of their activity. This interaction can result in various physiological effects depending on the target and the pathway involved .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

1. Antidepressant Activity:
Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. The piperazine moiety is often associated with serotonin receptor modulation, which may contribute to these effects .

2. Neuroprotective Effects:
Preliminary studies suggest that this compound may have neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases.

3. Antipsychotic Potential:
The compound's ability to interact with dopamine receptors suggests potential antipsychotic activity, which warrants further investigation through clinical trials .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Neuropharmacological Evaluation
A study evaluated the neuropharmacological profile of related piperazine derivatives, revealing that compounds with a fluorophenyl group showed significant efficacy in reducing depressive behaviors in rodent models .

Study 2: Receptor Binding Assays
Receptor binding assays indicated that this compound has a high affinity for serotonin (5-HT) receptors, suggesting its role in modulating serotonergic pathways .

Safety Profile

According to available data, the compound exhibits some toxicity concerns:

  • Acute Toxicity: Classified as harmful if swallowed (H302).
  • Skin Irritation: Causes skin irritation (H315) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with piperazine derivatives and fluorophenyl precursors. Key steps include nucleophilic substitution (e.g., sodium hydride in dimethylformamide) and hydroxyl group protection/deprotection. Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Purification : Column chromatography with gradients of ethyl acetate/petroleum ether isolates the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on the δ 3.5–4.5 ppm region for piperazine N–CH2 and ethanol –OH protons. The fluorophenyl aromatic protons appear as a doublet (δ 7.0–7.5 ppm, J = 8–9 Hz) .
  • IR : Stretching vibrations at ~3350 cm⁻¹ (–OH), 1250 cm⁻¹ (C–F), and 1100 cm⁻¹ (C–N) confirm functional groups .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 251.3 (calculated) validates purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential irritant vapors (e.g., from TFA in purification) .
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperazine ring) influence the compound’s biological activity in receptor-binding assays?

  • Methodological Answer :

  • SAR Studies : Replace the fluorophenyl group with chloro- or methoxy-substituted phenyl rings to assess affinity for serotonin (5-HT1A) or dopamine (D2) receptors.
  • Assay Design : Radioligand binding assays (e.g., using [³H]spiperone) quantify competitive inhibition. Example: Trifluoroethyl substitution on piperazine increases lipophilicity, enhancing blood-brain barrier penetration .
  • Data Analysis : Compare IC₅₀ values and Hill slopes to determine cooperativity .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Source Validation : Confirm compound purity (>95% via HPLC) and exclude batch-to-batch variability .
  • Experimental Replication : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) across labs .
  • Meta-Analysis : Use tools like Prism to statistically harmonize data from disparate studies .

Q. How can computational modeling predict the compound’s interaction with non-target enzymes (e.g., cytochrome P450 isoforms)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model the compound’s binding to CYP3A4/CYP2D6 active sites. Focus on hydrogen bonding with heme iron and hydrophobic interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
  • Validation : Compare in silico predictions with in vitro microsomal stability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.